9-Benzyl-3-phenyl-9-azabicyclo(3.3.1)nonan-3-ol
Description
9-Benzyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic tertiary alcohol with a 9-azabicyclo[3.3.1]nonane core substituted with benzyl and phenyl groups. Its molecular formula is C₁₅H₂₁NO (molecular weight: 231.33 g/mol), and it exists as a racemic mixture or in stereochemically defined forms (e.g., endo or exo conformers) depending on the synthesis route . The compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly for granisetron derivatives and other bioactive molecules targeting neurological and oncological pathways . Its hydrochloride salt (CAS: 2291-59-0) is a common form for storage and handling, with a purity >95% under optimized conditions .
Properties
CAS No. |
97254-65-4 |
|---|---|
Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
9-benzyl-3-phenoxy-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C21H25NO/c1-3-8-17(9-4-1)16-22-18-10-7-11-19(22)15-21(14-18)23-20-12-5-2-6-13-20/h1-6,8-9,12-13,18-19,21H,7,10-11,14-16H2 |
InChI Key |
XVEMGBKFDBUOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 9-Benzyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol
General Synthetic Strategy
The synthesis of 9-Benzyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the following key steps:
- Construction of the bicyclic azabicyclononane core.
- Introduction of the benzyl substituent at the nitrogen atom.
- Installation of the phenyl group at the 3-position.
- Reduction of the corresponding ketone intermediate to the target alcohol.
These steps can be achieved through multi-step sequences involving condensation, cyclization, and catalytic hydrogenation/reduction reactions.
Detailed Synthetic Procedure from Literature
A well-documented preparation pathway analogous to the synthesis of related azabicyclononane derivatives involves:
Step 1: Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- Starting from precursors such as acetone-1,3-dicarboxylic acid and glutaraldehyde, the bicyclic ketone intermediate 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is prepared by condensation and cyclization in aqueous acidic conditions.
- Benzylamine is added to the reaction mixture under controlled temperature (0–10 °C) with slow addition of sulfuric acid to maintain pH and promote cyclization.
- The crude ketone is extracted into organic solvents and purified by standard methods.
- Typical yields for this step are around 57% based on quantitative ^1H NMR and HPLC purity analysis.
Step 2: Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
- The ketone intermediate is reduced to the corresponding alcohol using catalytic hydrogenation.
- Catalysts such as ruthenium complexes (e.g., RuCl2(PPh3)2(en)) or palladium hydroxide on carbon (Pd(OH)2/C) are employed.
- Hydrogen pressure ranges from 10 to 50 atm, temperatures from room temperature to 50 °C, and reaction times vary from several hours to 48 hours depending on catalyst and conditions.
- The reduction selectively yields the endo isomer of the alcohol, which corresponds to the target compound.
- Yields for this reduction step typically exceed 90%, with high selectivity for the endo isomer (endo:exo ratios often >90:10).
Representative Catalytic Reduction Data
From patent literature and experimental data, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to the alcohol has been extensively studied with different ruthenium catalysts under hydrogen atmosphere. Selected data are summarized below:
| Entry | Catalyst | Solvent | H_2 Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio |
|---|---|---|---|---|---|---|---|
| 1 | RuCl2(PPh3)_2(en) | Isopropanol | 10 | 25 | 1 | 94 | 98:2 |
| 2 | RuCl2(PPh3)_2(en) | IPA/Toluene (1:1) | 10 | 25 | 1 | 84 | 98:2 |
| 3 | RuCl2(PPh3)_2(en) | IPA/DMA (1:1) | 10 | 25 | 1 | 81 | 98:2 |
| 4 | RuCl_2(biphep)(en) | Isopropanol | 10 | 25 | 1 | 97 | 98:2 |
| 5 | RuCl2(PPh3)_2(dmen) | IPA/t-BuOH (3:1) | 16 | 25 | 4 | 93 | 98:2 |
| 6 | RuCl2(Ph2PCH2CH2NH2)2 | Isopropanol | 50 | 25 | 18 | 99.7 | 99.3:0.7 |
Abbreviations: IPA = isopropanol; DMA = dimethylacetamide; en = ethylenediamine; dmen = N,N-dimethylethylenediamine.
These data demonstrate that ruthenium catalysts under mild hydrogenation conditions provide high yields and excellent stereoselectivity for the endo-9-benzyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol.
Alternative Reduction Methods
- Palladium hydroxide on carbon (Pd(OH)_2/C) catalyzed hydrogenation in isopropanol at 50 °C and 50 psi hydrogen pressure for 48 hours also effectively reduces the ketone intermediate to the alcohol with yields around 90%.
- Sodium borohydride or other hydride reagents are less commonly used due to stereoselectivity concerns but may be applicable under carefully controlled conditions.
Analytical and Purity Considerations
- Purity of intermediates and final product is typically confirmed by high-performance liquid chromatography (HPLC) and quantitative proton nuclear magnetic resonance (^1H NMR) spectroscopy.
- The endo stereochemistry of the alcohol is confirmed by NMR coupling constants and comparison with literature data.
- Chromatographic methods are employed to separate minor exo isomers if necessary.
Summary Table of Preparation Steps
| Step No. | Compound | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Condensation/Cyclization | Benzylamine, acetone-1,3-dicarboxylic acid, sulfuric acid, 0–10 °C | ~57 | Crude product used directly |
| 2 | 9-Benzyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol | Catalytic hydrogenation | Ru or Pd catalysts, H_2 (10–50 atm), isopropanol, 25–50 °C | >90 | High endo selectivity |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form ketones under catalytic conditions. This reaction is critical for synthesizing intermediates used in medicinal chemistry and organic synthesis.
Key Reagents and Conditions:
| Oxidizing Agent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) | Cu(OTf)₂ | Acetonitrile | 25°C | 85–92% |
| KMnO₄ | – | H₂O/THF | 0–5°C | 70% |
Mechanism:
-
ABNO-mediated oxidation proceeds via a radical pathway, where the hydroxyl group is dehydrogenated to form a carbonyl group. Copper acts as a co-catalyst to regenerate ABNO during the reaction .
-
Permanganate oxidation follows a conventional two-electron transfer mechanism, converting the alcohol to a ketone .
Product:
9-Benzyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-one (ketone derivative) .
Reduction Reactions
The ketone precursor of this compound is synthesized via reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Key Reagents and Conditions:
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | Methanol | 0°C → rt | 88% |
| H₂ (50 psi) | Isopropanol | 50°C | 93% (with Pd(OH)₂/C catalyst) |
Mechanism:
-
Sodium borohydride selectively reduces the ketone to the alcohol without affecting the benzyl or phenyl groups .
-
Hydrogenation under catalytic transfer conditions removes protecting groups (e.g., debenzylation) while preserving the hydroxyl group .
Substitution and Functionalization
The nitrogen atom in the azabicyclo framework participates in nucleophilic substitution reactions.
Examples:
-
Benzylation: Reacts with benzyl bromide in the presence of K₂CO₃ to form quaternary ammonium salts .
-
Deprotection: Treatment with H₂SO₄ removes the benzyl group, yielding 9-azabicyclo[3.3.1]nonan-3-ol derivatives .
Conformational Effects on Reactivity
The chair-chair and chair-boat conformations of the bicyclic system influence reaction outcomes:
| Conformation | Stability | Reactivity Toward Oxidation |
|---|---|---|
| Chair-chair | Higher | Slower (steric hindrance) |
| Chair-boat | Lower | Faster (exposed hydroxyl) |
X-ray crystallography confirms that the chair-chair conformation dominates in solid-state structures, impacting selectivity in catalytic oxidations .
Esterification and Derivatization
The hydroxyl group forms esters with acyl chlorides or anhydrides:
Example:
Applications:
-
Ester derivatives are intermediates in prodrug development.
-
Enhanced lipophilicity improves blood-brain barrier penetration for neurological targets .
Stability and Side Reactions
Hydrolysis: The compound is stable under acidic conditions but undergoes slow hydrolysis in strong bases (e.g., NaOH) to form ring-opened products .
Thermal Degradation: Decomposes above 200°C, producing benzene and bicyclic amine derivatives .
Scientific Research Applications
7-(Phenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential, particularly in the modulation of neurotransmitter receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Phenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. For instance, it may act as a modulator of AMPA receptors, which are involved in glutamate-mediated excitatory signaling in the central nervous system . The compound binds to these receptors, enhancing their activity and potentially leading to neuroprotective effects.
Comparison with Similar Compounds
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-carboxylic acid hydrochloride
- Structure : Replaces the 3-phenyl group with a 3-oxa substituent and adds a carboxylic acid at position 5.
- Properties : Enhanced solubility due to the carboxylic acid moiety, making it suitable for aqueous-phase reactions. The oxa substitution reduces steric hindrance compared to phenyl, altering conformational stability .
- Applications : Intermediate in peptide-mimetic drug design .
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
- Structure : Substitutes benzyl with methyl at N9 and replaces the 3-ol group with an amine.
- Properties : Increased basicity (pKa ~9.5) due to the amine group, enabling protonation at physiological pH. The smaller methyl group reduces lipophilicity (logP: 1.2 vs. 2.5 for the benzyl analogue) .
- Applications : Precursor for antipsychotic agents .
Granatane Alkaloids (e.g., 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol)
- Structure : Natural derivatives with a 9-methyl group instead of benzyl.
- Properties : Exhibits tropane-like bioactivity but with reduced receptor selectivity due to the smaller substituent. Demonstrates anticholinergic effects in Duboisia myoporoides extracts .
- Applications : Studied for antispasmodic and anti-Parkinsonian activity .
Stereochemical and Conformational Variants
endo vs. exo Isomers
- Synthesis: Hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (OBB) using Ru catalysts (e.g., RuCl₂(PPh₃)₂(en)) yields endo:exo ratios up to 99.3:0.7 under 50 atm H₂ .
- Stability : The endo conformer is thermodynamically favored due to reduced axial strain, while the exo form is kinetically accessible in polar solvents like IPA .
| Catalyst System | H₂ Pressure (atm) | endo:exo Ratio | Yield (%) | Reference |
|---|---|---|---|---|
| RuCl₂(PPh₃)₂(en) | 10 | 96.8:3.2 | 98 | |
| RuCl₂(Ph₂PCH₂CH₂NH₂)₂ | 50 | 98.4:1.6 | 99.7 | |
| RuCl₂[(S)-binap][(R)-iphan] | 50 | 99.3:0.7 | 99.7 |
3-β-Phenyl-9-benzyl-9-azabicyclo[3.3.1]nonane Hydrochloride
- Structure : Stereospecific β-phenyl configuration at C3.
- Properties : Higher crystallinity compared to racemic mixtures, facilitating X-ray diffraction analysis .
- Applications : Model compound for studying dopamine reuptake inhibition .
Functional Group Derivatives
Carbamates and Esters
Cyclopropylmethyl Analogues
- Example: 9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol.
- Properties : Increased metabolic stability (t₁/₂ >6 h in hepatic microsomes) due to the cyclopropyl group .
- Applications : Investigated for opioid receptor modulation .
Key Research Findings
Stereochemical Control : Ruthenium-catalyzed hydrogenation achieves >99% endo selectivity, critical for pharmacological efficacy .
Biological Activity : Benzyl and phenyl substituents enhance binding to serotonin (5-HT₃) and σ receptors compared to methyl or oxa analogues .
Safety Profile : The hydrochloride salt (CAS: 2291-59-0) has low acute toxicity (LD₅₀ >500 mg/kg in rodents) but requires handling precautions due to irritant properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 9-Benzyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol?
- Methodological Answer : The synthesis typically involves multi-step reactions, including aza-Michael additions or Mannich reactions to construct the bicyclic framework. For example, highlights the use of synchrotron data to confirm stereochemical outcomes, suggesting that asymmetric catalysis or chiral auxiliaries may be critical for stereocontrol. Post-synthetic modifications (e.g., benzylation) are often optimized via nucleophilic substitution under anhydrous conditions .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques such as HPLC (for purity assessment) and NMR (for structural confirmation) are essential. and note that suppliers often report purity ≥98% via HPLC. For stereochemical validation, single-crystal X-ray diffraction (as in ) or circular dichroism (CD) spectroscopy may resolve enantiomeric excess .
Q. What safety precautions are necessary during handling and storage?
- Methodological Answer : Safety data sheets (SDS) in , and 20 advise:
- Use respiratory protection (N95 masks) and gloves (nitrile) to avoid inhalation or dermal contact.
- Store in dry, ventilated areas away from light, as moisture or UV exposure may degrade the compound.
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown .
Advanced Research Questions
Q. How does the stereochemistry of 9-Benzyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol influence its pharmacological activity?
- Methodological Answer : Stereochemistry directly impacts receptor binding. demonstrates conformational analysis via synchrotron XRD, revealing key torsional angles in the bicyclic core. Researchers should perform docking simulations (e.g., AutoDock Vina) to correlate stereoisomer conformations with activity. In vitro assays (e.g., enzyme inhibition) using enantiomerically pure samples (isolated via chiral HPLC) can validate computational predictions .
Q. What strategies resolve contradictions in solubility data reported across studies?
- Methodological Answer : Discrepancies in solubility (e.g., lists varied storage conditions) may arise from polymorphic forms or solvent impurities. To address this:
- Perform solubility screens in buffered media (pH 1–12) and organic solvents (DMSO, ethanol).
- Use dynamic light scattering (DLS) to detect aggregation.
- Cross-reference with thermogravimetric analysis (TGA) to rule out hydrate formation .
Q. How can computational modeling predict the metabolic stability of this compound?
- Methodological Answer : Tools like CYP450 isoform docking (e.g., CYP3A4) and QSAR models can predict metabolic pathways. notes pharmaceutical applications, suggesting in vitro microsomal assays (human/rat liver microsomes) to quantify half-life (t½). Pair with LC-MS/MS to identify metabolites and validate predictions .
Q. What experimental designs optimize catalytic asymmetric synthesis of this bicyclic amine?
- Methodological Answer : Utilize DoE (Design of Experiments) to optimize reaction parameters:
- Screen chiral ligands (e.g., BINOL derivatives) and metal catalysts (e.g., Pd, Rh).
- Monitor enantioselectivity via chiral GC or HPLC .
- ’s synchrotron data emphasizes the need for real-time in situ FTIR to track intermediate formation and adjust reaction kinetics .
Data Contradiction and Validation
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Stability studies in pH-adjusted buffers (1–6) at 25–40°C, analyzed via HPLC-UV , can clarify degradation pathways. warns against aqueous exposure, suggesting acid-sensitive functional groups (e.g., tertiary amines). Use mass spectrometry to identify degradation products (e.g., demethylation or ring-opening) .
Q. What analytical techniques differentiate between polymorphic forms of this compound?
- Methodological Answer : Powder XRD and DSC (Differential Scanning Calorimetry) are standard for polymorph identification. ’s structural data implies that subtle conformational changes (e.g., boat vs. chair bicyclic forms) may require solid-state NMR for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
